molecular formula C9H11N B195494 1-Benzylaziridine CAS No. 1074-42-6

1-Benzylaziridine

Cat. No. B195494
CAS RN: 1074-42-6
M. Wt: 133.19 g/mol
InChI Key: CASDNPHWJOQUQX-UHFFFAOYSA-N
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Description

1-Benzylaziridine is an organic compound with the molecular formula C9H11N . It is a member of the aziridines, which are organic compounds containing a three-membered heterocycle with one amine and two methylene bridges .


Synthesis Analysis

Aziridines, including 1-Benzylaziridine, can be synthesized through the reaction of N-tosyl imines with in situ generated iodomethyllithium . Another method involves the polymerization of ring-strained nitrogen-containing monomers .


Molecular Structure Analysis

The molecular structure of 1-Benzylaziridine consists of a three-membered ring with one nitrogen atom and two carbon atoms . The molecular weight is approximately 133.190 Da .


Chemical Reactions Analysis

The polymerization of aziridines, such as 1-Benzylaziridine, is a significant chemical reaction . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .


Physical And Chemical Properties Analysis

1-Benzylaziridine has a density of 1.1±0.1 g/cm3, a boiling point of 179.3±9.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . It also has a molar refractivity of 42.0±0.3 cm3 .

Scientific Research Applications

Enantiopure Compound Synthesis

  • Kinetic Resolution and Nucleophilic Ring Openings : 1-Benzylaziridine derivatives have been used in the kinetic resolution of racemates to produce enantiopure compounds, notably in the transformation of unactivated aziridine-2-carboxamides into non-natural amino acids and vic-diamines (Morán-Ramallal, Liz, & Gotor, 2007).

Chemical Reactions and Synthesis

  • Electron Transfer vs. Heterolytic Reactions : Research has shown that N-benzylaziridine reacts differently with various copper ions, demonstrating a competition between electron-transfer and heterolytic pathways, which is influenced by the pH of the solution (Draghici, Florea, Galli, Petride, & Petride, 2002).
  • Synthesis of 1,4-Benzodiazepine Derivatives : 1-Benzylaziridine derivatives have been used in a one-pot reaction for synthesizing novel 1,4-benzodiazepine derivatives, highlighting their utility in synthetic and medicinal chemistry (Wang, Guo, Wang, Huang, & Wang, 2008).
  • Benzylation of Alcohols : 1-Benzylaziridine derivatives have been used in the benzylation of alcohols, demonstrating good to excellent yield in various reactions (Poon & Dudley, 2006).

Safety And Hazards

When handling 1-Benzylaziridine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-benzylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASDNPHWJOQUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148037
Record name Aziridine, 1-benzyl- (8CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylaziridine

CAS RN

1074-42-6
Record name 1-Benzylaziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylethylenimine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzylaziridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18610
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aziridine, 1-benzyl- (8CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLETHYLENIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG9J0U7NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
T Manaka, SI Nagayama, W Desadee… - Helvetica chimica …, 2007 - Wiley Online Library
Nucleophilic ring‐opening reactions of 3‐aryl‐1‐benzylaziridine‐2‐carboxylates were examined by using O‐nucleophiles and aromatic C‐nucleophiles. The stereospecificity was found …
Number of citations: 43 onlinelibrary.wiley.com
CM Yook, HS Eum, HJ Ha, KY Kang… - Bulletin of the Korean …, 2011 - bioorg.org
… 5 When 2-acyl-1-benzylaziridine is activated by alkylation as 1-methyl-1-benzylaziridinium ions, the ring-opening reaction by the nucleophilic attack takes place at C2. …
Number of citations: 10 www.bioorg.org
EJ Goethals, P Bossaer, R Deveux - Polymer Bulletin, 1981 - Springer
… BDMA does copolymerize with 1-benzylaziridine (BA) but the amount of BDMA in the copolymer is always inferior to 50%. The reactivity parameters of the copolymerization (in …
Number of citations: 7 link.springer.com
R Morán-Ramallal, R Liz, V Gotor - Organic Letters, 2007 - ACS Publications
… Several regio- and enantioselective nucleophilic ring openings of (1R,2S)-1-benzylaziridine-2-carboxamide or its LAH-reduced product led to a series of enantiopure products, such as …
Number of citations: 40 pubs.acs.org
BB Lohray, Y Gao, KB Sharpless - Tetrahedron Letters, 1989 - Elsevier
… Removal of the solvent gave 2(S)-cyclohexyl-1-benzylaziridine (0.837g, 78%) as a pale … Removal of the solvent gave almost pure 2(S)-cyclohexyl-1-benzylaziridine (0.827g, 77%) as a …
Number of citations: 156 www.sciencedirect.com
S Tsuboyama, K Tsuboyama, I Higashi, M Yanagita - Tetrahedron Letters, 1970 - Elsevier
… Hansen and Burg (7) reported that twelve-membered ring compound from 1-benzylaziridine was isolated in good yield, but other N-substituted aziridines such as l-methyl and 1-…
Number of citations: 26 www.sciencedirect.com
I Okada, N Itoh, R Sudo - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… Similarly, 1-benzylaziridine was dimerized to the corresponding 1, 4-disubstituted piperazine. Control runs in the absence of the Grignard reagent resulted in the recovery of aziridines. …
Number of citations: 7 www.journal.csj.jp
H Lee, JH Kim, WK Lee, JH Jung, HJ Ha - Organic letters, 2012 - ACS Publications
… biologically important 2,5-disubstituted 6-azaindoles was achieved from cyclizations of aziridin-2-yl dipropargylic alcohols as adducts of two propargyl groups to ethyl 1-benzylaziridine-2…
Number of citations: 21 pubs.acs.org
I Okada, T Takahama, R Sudo - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… When 1-benzylaziridine (1a) was treated with other acetyl compounds, such as acetic … Reaction of 1-Benzylaziridine (1a) with Acetic Acid. A solution of acetic acid (2.40 g, 0.04 mol) in …
Number of citations: 12 www.journal.csj.jp
GH Lee, CS Pak, HW Lee - Bull. Korean Chem. Soc, 1988
Number of citations: 0

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